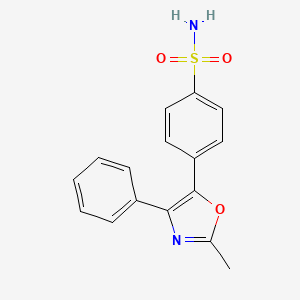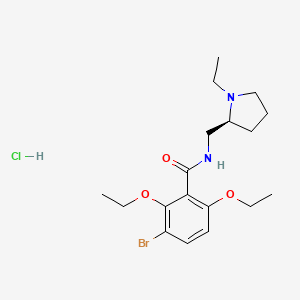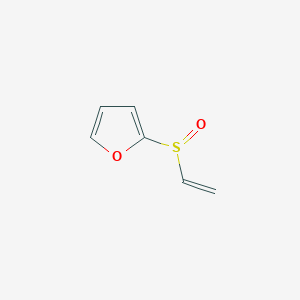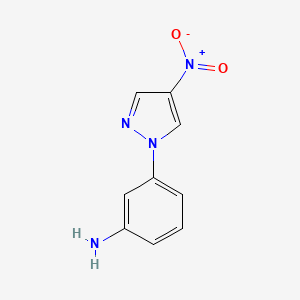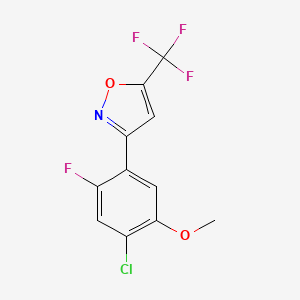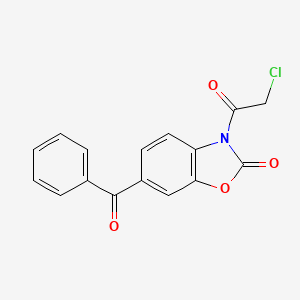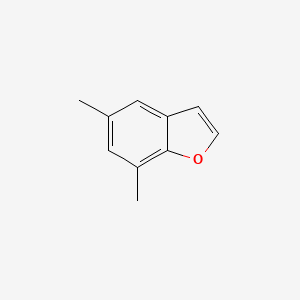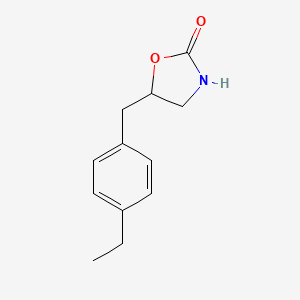
5-((4-Ethylphenyl)methyl)-2-oxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Ethylbenzyl)oxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone class. Oxazolidinones are known for their significant biological activities, particularly as antibacterial agents. The compound features a five-membered ring containing both nitrogen and oxygen atoms, with a 4-ethylbenzyl substituent at the 5-position. This structural motif is crucial for its biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethylbenzyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of 4-ethylbenzylamine with ethyl chloroformate to form an intermediate, which then undergoes cyclization to yield the oxazolidinone ring. Another method includes the use of N-substituted glycidylcarbamates under triazabicyclodecene catalysis, which facilitates the formation of the oxazolidinone ring .
Industrial Production Methods
Industrial production of oxazolidinones often involves scalable and efficient synthetic routes. For instance, the use of microwave irradiation in a chemical paste medium with catalytic amounts of nitromethane has been reported to produce oxazolidinones in high yields . Additionally, palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides is another practical method for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Ethylbenzyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the substituents on the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and aryl bromides are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazolidinones, which can exhibit different biological activities depending on the nature of the substituents.
Applications De Recherche Scientifique
5-(4-Ethylbenzyl)oxazolidin-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(4-ethylbenzyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication . The molecular targets include the 23S ribosomal RNA within the 50S subunit of the bacterial ribosome .
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced potency and reduced resistance potential.
Cytoxazone: A compound with a similar oxazolidinone ring structure but different substituents.
Uniqueness
5-(4-Ethylbenzyl)oxazolidin-2-one is unique due to its specific substituent at the 5-position, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for developing new antibacterial agents and studying structure-activity relationships in oxazolidinones .
Propriétés
Numéro CAS |
62825-98-3 |
|---|---|
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
5-[(4-ethylphenyl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-2-9-3-5-10(6-4-9)7-11-8-13-12(14)15-11/h3-6,11H,2,7-8H2,1H3,(H,13,14) |
Clé InChI |
QAVNOTNQZMRRFK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)CC2CNC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Difluoromethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B12898104.png)

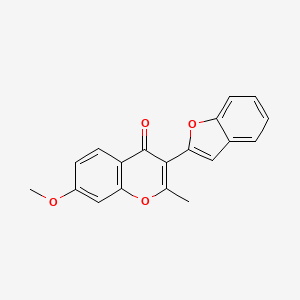

![2-(Methylthio)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12898137.png)

